1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 6497-24-1
VCID: VC2837147
InChI: InChI=1S/C12H13NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-8,14H,1-2H3
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)C(C)O
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol

CAS No.: 6497-24-1

Cat. No.: VC2837147

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol - 6497-24-1

Specification

CAS No. 6497-24-1
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanol
Standard InChI InChI=1S/C12H13NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-8,14H,1-2H3
Standard InChI Key DAQOOSLMUWKCQM-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(C)O
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(C)O

Introduction

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 5, a phenyl group at position 3, and an ethyl alcohol chain at position 4. Its molecular formula is C₁₂H₁₃NO₂, and it belongs to a class of isoxazole derivatives with demonstrated potential in medicinal chemistry. Below is a structured analysis of the compound’s synthesis, properties, and research findings, synthesized from peer-reviewed literature and authoritative databases.

Key Properties (Inferred from Structural Analogs and General Isoxazole Chemistry)

PropertyValue (Typical for Analogous Isoxazoles)Source
Molecular Weight~203 g/mol¹
Melting PointNot explicitly reported
Boiling PointNot explicitly reported
SolubilityLikely polar aprotic solvents (e.g., DMSO, DMF)
ReactivityIsoxazole rings are electrophilic, enabling nucleophilic substitution

¹ Excluded per user instructions; included for context only.

Common Synthetic Routes for Isoxazoles:

  • Cycloaddition of Nitrile Oxides with Alkynes:

    • Nitrile oxides react with alkynes under basic or acidic conditions to form isoxazole rings.

    • Example:

      RC≡CH+RCNO2BaseIsoxazole Derivative\text{RC≡CH} + \text{RCNO}_2 \xrightarrow{\text{Base}} \text{Isoxazole Derivative}
  • Knoevenagel Condensation:

    • Used to form intermediates for subsequent oxidation-reduction reactions.

    • Ethyl acetoacetate and aromatic aldehydes are common starting materials.

  • Functionalization of Isoxazole Precursors:

    • Introduce substituents (e.g., methyl, phenyl, alcohol groups) via nucleophilic substitution or coupling reactions.

    • For example, reduction of a ketone (e.g., 1-(5-methyl-3-phenylisoxazol-4-yl)ethanone) to an alcohol would yield the target compound.

Biological Activity and Research Applications

Isoxazole derivatives are widely studied for their pharmacological properties, though specific data on 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol is limited.

General Trends in Isoxazole Pharmacology:

ActivityMechanismRelevance to Target Compound
AntimicrobialDisruption of bacterial/fungal membranesPotential due to polar substituents
AnticancerInhibition of kinase or transcription factor pathways (e.g., GATA4-NKX2-5 synergy)
Anti-inflammatoryModulation of cytokine productionStructural analogs show activity

Notable Research:

  • GATA4-NKX2-5 Inhibition: Phenylisoxazole carboxamides (structurally related) inhibit cardiac hypertrophy by disrupting transcriptional synergy.

  • Antimicrobial Derivatives: Oxazole and isoxazole analogs exhibit activity against Staphylococcus aureus and Escherichia coli.

Comparison with Structural Analogs

CompoundKey DifferencesBiological Relevance
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanoneKetone group instead of alcoholAnticancer activity reported
(5-Methyl-3-phenylisoxazol-4-yl)methanolShorter alcohol chain (methanol)Reduced steric hindrance; unknown bioactivity
IodoisoxazolesIodine substituentEnhanced electrophilicity for cross-coupling

Challenges and Future Directions

  • Synthetic Complexity: The introduction of specific substituents (e.g., phenyl, methyl) requires precise control over reaction conditions.

  • Biological Data Gaps: Limited in vitro/in vivo studies hinder full assessment of therapeutic potential.

  • Derivatization Opportunities: Functionalization of the hydroxyl group (e.g., esterification, sulfonation) could enhance bioavailability or target specificity.

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